4-Aminobenzamide oxime
Overview
Description
4-Aminobenzamide oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be hydrogen or organic side chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzamide oxime can be synthesized through the condensation of 4-amino-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place at room temperature in a solvent such as methanol . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of 4-amino-benzamide oxime often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation and the use of reusable catalysts are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzamide oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oximes and amides.
Scientific Research Applications
4-Aminobenzamide oxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-benzamide oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to inhibition of enzyme activity. It has been shown to inhibit various kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Similar in structure but lacks the amino group.
4-Amino-benzaldehyde oxime: Similar but differs in the position of the oxime group.
Benzamide oxime: Lacks the amino group but shares the oxime functional group.
Uniqueness
4-Aminobenzamide oxime is unique due to the presence of both the amino and oxime functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-amino-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNMMJKXWOLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277319-62-7 | |
Record name | 4-Aminobenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=277319-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-hydroxybenzenecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.190.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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